molecular formula C5H8O B1216878 4-Penten-2-one CAS No. 13891-87-7

4-Penten-2-one

Cat. No.: B1216878
CAS No.: 13891-87-7
M. Wt: 84.12 g/mol
InChI Key: PNJWIWWMYCMZRO-UHFFFAOYSA-N
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Description

4-Penten-2-one, also known as pent-4-en-2-one, is an organic compound with the molecular formula C5H8O. It is a methyl ketone that features a double bond between the fourth and fifth carbon atoms. This compound is a colorless to pale yellow liquid with a fruity odor. It is used in various chemical reactions and has applications in different fields of scientific research.

Mechanism of Action

Target of Action

4-Penten-2-one, also known as pent-4-en-2-one, is an organic compound

Mode of Action

As a ketone, it may undergo keto-enol tautomerization , a chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol (an alcohol) The keto and enol forms are said to be tautomers of each other.

Biochemical Analysis

Cellular Effects

4-Penten-2-one has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with cellular proteins can lead to changes in the activity of signaling pathways, such as those involving kinases and phosphatases. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These effects can result in alterations in cellular metabolism, including changes in the rates of glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain dehydrogenases by forming a covalent bond with the enzyme’s active site. Additionally, the compound can influence gene expression by binding to transcription factors and altering their activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. High doses can lead to toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels. Understanding these dosage effects is essential for determining the safe and effective use of this compound in biochemical research and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s activity and its effects on cellular function. For example, the binding of this compound to specific transporters can enhance its uptake by cells and its accumulation in certain tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Penten-2-one can be synthesized through several methods. One common method involves the reaction of 1,3-butadiene with acetic anhydride in the presence of a catalyst. The reaction proceeds as follows: [ \text{CH}_2=CH-CH=CH_2 + (CH_3CO)_2O \rightarrow \text{CH}_2=CH-CH_2-CO-CH_3 + CH_3COOH ]

Another method involves the use of acetyl chloride and propene in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out in a dichloromethane solvent under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Penten-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted ketones or alcohols depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
4-Penten-2-one is primarily used as an intermediate in organic synthesis. It serves as a building block for the production of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Aldol Condensation : this compound can undergo aldol reactions, forming larger carbon skeletons.
  • Michael Addition : It can act as a Michael acceptor in conjugate addition reactions with nucleophiles.

These properties make it valuable for chemists looking to synthesize new compounds for pharmaceuticals or materials science.

Biological Research

Metabolic Pathways and Biomarkers
this compound has been detected in certain fruits, such as tamarind (Tamarindus indica), suggesting its role as a potential biomarker for dietary intake. Its presence in biological systems indicates that it may participate in metabolic pathways, particularly those involving secondary metabolites. Research into its biological effects includes:

  • Enzyme Interactions : Studies have shown that this compound can influence enzyme-catalyzed reactions, potentially affecting metabolic rates and pathways.
  • Cellular Effects : The compound has been noted to modulate cellular processes, including changes in gene expression and signaling pathways, which could have implications for understanding metabolic diseases or conditions.

Pharmaceutical Potential

Therapeutic Applications
Research is ongoing into the potential therapeutic properties of this compound. Its structure may allow it to function as a precursor for various pharmaceutical compounds. Investigations are focusing on:

  • Drug Metabolism Studies : Given its reactivity, it may serve as a model compound for studying drug metabolism and pharmacokinetics.
  • Potential Antimicrobial Properties : Some studies suggest that compounds similar to this compound exhibit antimicrobial activity, warranting further exploration of its efficacy against pathogens.

Industrial Applications

Flavoring Agent and Fragrance Production
In the industrial sector, this compound is utilized in the production of flavors and fragrances due to its fruity odor. This application is particularly relevant in the food industry, where it may be used to enhance the sensory qualities of food products.

Case Study 1: Enzyme Interaction Analysis

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that this compound could inhibit certain enzymes, leading to altered metabolic rates in vitro. This finding highlights its potential role in metabolic research.

Case Study 2: Flavor Profile Development

In food science research, this compound was analyzed for its contribution to flavor profiles in tamarind products. The compound was identified as a significant contributor to the characteristic taste and aroma of tamarind, supporting its use as a natural flavoring agent.

Comparison with Similar Compounds

4-Penten-2-one can be compared with other similar compounds such as:

    3-Penten-2-one: Similar structure but with the double bond between the second and third carbon atoms.

    4-Methyl-3-penten-2-one: Similar structure but with a methyl group attached to the third carbon atom.

    4-Penten-1-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.

Uniqueness: this compound is unique due to its specific placement of the double bond and carbonyl group, which imparts distinct reactivity and properties compared to its analogs .

Biological Activity

4-Penten-2-one, also known as pent-4-en-2-one, is a ketone characterized by its unique structure and biological properties. With the molecular formula C5H8OC_5H_8O and a CAS number of 13891-87-7, this compound has garnered attention for its potential biological activity, particularly in the fields of food science and pharmacology. This article delves into the biological activity of this compound, highlighting its metabolic roles, antimicrobial properties, and potential therapeutic applications.

This compound is classified as an oxygenated hydrocarbon and is part of the ketone family. It exhibits keto-enol tautomerization due to the presence of alpha-hydrogen atoms, which makes it a subject of interest in various metabolic studies. This compound has been detected in certain fruits and tamarinds (Tamarindus indica), suggesting a role as a potential biomarker for dietary intake of these foods .

PropertyValue
Chemical FormulaC5H8O
IUPAC NamePent-4-en-2-one
CAS Number13891-87-7
Molecular Weight84.12 g/mol
StructureStructure

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. In one study, various synthesized compounds derived from related ketones were tested against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed varying degrees of antimicrobial activity, suggesting that derivatives of this compound could be explored for their effectiveness against pathogenic bacteria .

Case Study: Antimicrobial Activity Assessment

A study assessed the antibacterial activity of several linear nonphenolic compounds, including derivatives related to this compound. The disc diffusion method revealed that these compounds exhibited significant inhibition zones against both gram-positive and gram-negative bacteria at concentrations ranging from 20 to 100 μg/disc. This suggests that this compound and its derivatives may serve as effective antibacterial agents .

Potential Therapeutic Applications

The biological activity of this compound extends beyond antimicrobial effects. Its secondary metabolite classification implies potential roles in signaling pathways or as defense mechanisms in plants. The compound's presence in fruits may also indicate beneficial health effects when consumed as part of a diet rich in these foods .

Table 2: Summary of Biological Activities

Activity TypeDescription
AntimicrobialEffective against various bacterial strains
Dietary BiomarkerPotential indicator for fruit consumption
Secondary MetaboliteMay play roles in plant defense mechanisms

Properties

IUPAC Name

pent-4-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-3-4-5(2)6/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJWIWWMYCMZRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50160840
Record name 4-Penten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13891-87-7
Record name 4-Penten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13891-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl methyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013891877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Penten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLYL METHYL KETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CUM84CQ9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 4-Penten-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031606
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some methods for synthesizing 4-Penten-2-one?

A1: Several methods have been reported for synthesizing this compound, including:

  • Acylation of alkenes: This method involves the reaction of acetic anhydride with an alkene, such as 2,3-dimethyl-2-butene, in the presence of a catalyst like zinc chloride [, ], solid-supported H3PO4 [, , ], or stannous chloride [].
  • Deacetylation of 3-(1-alkenyl)-2,4-pentanediones: This method utilizes metal acetates or acetylacetonates, such as Zn(OAc)2 or Fe(acac)3, to catalyze the removal of an acetyl group from a suitable precursor [].
  • Dehydration of hydroxyallyl ions: In strong acidic conditions, hydroxyallyl ions (protonated 3-alken-2-ones) can undergo cyclization to form tetrahydrofuryl ions, which can then be dehydrated to yield this compound [].
  • Isomerization of acetylcyclopropane: Upon heating, acetylcyclopropane undergoes thermal unimolecular isomerization, with this compound being one of the products formed [].

Q2: Can this compound undergo isomerization?

A2: Yes, this compound can undergo isomerization to its less stable isomer, trans-3-Penten-2-one. This reaction is typically catalyzed by acids, such as hydrogen chloride [].

Q3: How does the structure of this compound influence its reactivity?

A3: The presence of both a carbonyl group and a carbon-carbon double bond in this compound makes it a versatile molecule for various chemical transformations.

  • Nucleophilic addition: The carbonyl group is susceptible to attack by nucleophiles, as observed in its reaction with Grignard reagents to yield tertiary alcohols [].
  • Cycloaddition reactions: The conjugated system of the double bond and carbonyl group allows this compound to participate in Diels-Alder reactions as a dienophile [, ].
  • Alkylation reactions: The alpha-carbon atom adjacent to the carbonyl group can be deprotonated to form an enolate, which can then react with electrophiles, such as alkyl halides, to introduce new substituents [].

Q4: Can this compound be used as a building block in organic synthesis?

A4: Yes, this compound serves as a valuable building block for synthesizing more complex molecules. For instance, it can be converted to dihydrojasmone, a naturally occurring fragrance compound, through a series of reactions involving bromination and base treatment [].

Q5: What are the known applications of this compound?

A5: this compound is primarily used as a synthetic intermediate in the production of other chemicals, such as pharmaceuticals, flavors, and fragrances. For example, it can be used to synthesize:

  • Dihydrojasmone: A fragrance compound found in jasmine oil [].
  • 3-Methyl-1-phenyl-4-penten-2-one: A potential intermediate in the synthesis of pharmaceuticals and other fine chemicals [].
  • Various heterocyclic compounds: Through reactions with nucleophiles containing heteroatoms, such as nitrogen or oxygen [, ].

Q6: Has this compound been identified in natural sources?

A6: Yes, this compound has been identified as a volatile compound in the testa of Kmeria septentrionalis, a rare and endangered plant []. It has also been found in cucumber pickles, particularly those produced using a calcium chloride fermentation process [].

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